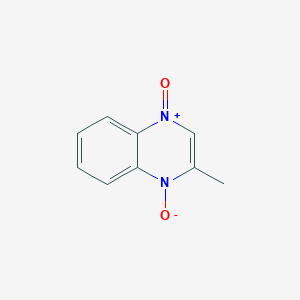

2-methylquinoxalinediium-1,4-diolate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUHHXFIMAEXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=O)C2=CC=CC=C2N1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216615 | |

| Record name | 2-Methylquinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-86-7 | |

| Record name | 2-Methylquinoxaline 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6639-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoxaline 1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-methylquinoxalinediium-1,4-diolate (Mequindox)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-methylquinoxalinediium-1,4-diolate, commonly known as Mequindox (MEQ), is a quinoxaline 1,4-di-N-oxide (QdNO) derivative with broad-spectrum antibacterial properties. It has been utilized in veterinary medicine, particularly as a feed additive to prevent and treat bacterial infections in livestock. However, concerns regarding its toxicity, including genotoxicity and potential carcinogenicity, have prompted in-depth investigations into its mechanism of action. This technical guide elucidates the core mechanisms by which Mequindox exerts its antibacterial effects and induces cytotoxicity in mammalian cells. The primary mode of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its biological activity, and detailed experimental protocols for key assays.

Core Mechanism of Action: Generation of Reactive Oxygen Species and Oxidative Stress

The fundamental mechanism of action of Mequindox, like other quinoxaline 1,4-di-N-oxides, is centered on its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This process is a double-edged sword, contributing to both its desired antibacterial activity and its adverse toxicological effects in host organisms.

Under anaerobic or hypoxic conditions, the N-oxide groups of Mequindox can be bioreduced by cellular reductases, such as xanthine oxidase, to form radical intermediates. These intermediates can then react with molecular oxygen to produce superoxide anions (O₂⁻) and other ROS, including hydroxyl radicals (•OH). This redox cycling leads to a state of oxidative stress within the cell.[1][2]

The generated ROS can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids. This widespread oxidative damage disrupts cellular homeostasis and triggers a cascade of downstream events that ultimately lead to cell death.

Antibacterial Action

Mequindox exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3] The bactericidal effect is primarily a consequence of ROS-induced damage within the bacterial cells.

Key events in the antibacterial action of Mequindox include:

-

DNA Damage: ROS generated from the metabolism of Mequindox cause significant damage to bacterial DNA, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. This leads to chromosomal DNA degradation.[4]

-

Cell Wall and Membrane Disruption: Oxidative stress induced by Mequindox can also damage the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[4]

-

Inhibition of DNA Synthesis: As a consequence of extensive DNA damage, DNA synthesis is inhibited, leading to the cessation of bacterial replication.[5]

Cytotoxicity in Mammalian Cells

The same ROS-generating mechanism that underlies the antibacterial activity of Mequindox is also responsible for its cytotoxicity in mammalian cells. This has raised concerns about its safety, leading to studies on its genotoxicity and carcinogenicity.[5][6][7]

The key cytotoxic effects of Mequindox on mammalian cells involve:

-

DNA Damage and Cell Cycle Arrest: Mequindox induces cellular DNA damage in human, pig, and chicken cells.[1] This damage triggers cell cycle arrest, primarily at the G2/M phase, to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.[1][6]

-

Apoptosis (Programmed Cell Death): Mequindox induces apoptosis through a mitochondrial-dependent pathway. This is characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria into the cytosol, and the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]

-

Activation of Stress Response Pathways: Mequindox treatment leads to the activation of cellular stress response pathways, notably the Nrf2-Keap1 signaling pathway. This pathway is a primary defense mechanism against oxidative stress.

Signaling Pathways

Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress induced by Mequindox, reactive cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in an attempt to mitigate the oxidative damage.

References

- 1. Mequindox resistance and in vitro efficacy in animal-derived Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 5. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Promotion of HepG2 cell apoptosis by flower of Allium atroviolaceum and the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Quinoxaline-1,4-Dioxides: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-1,4-dioxide (QdNO) compounds have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of QdNOs, detailing their synthesis, mechanism of action, and therapeutic applications. Quantitative data on their antibacterial, antifungal, antitumor, and antiparasitic activities are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for their synthesis via the Beirut reaction and for key biological activity assays are provided to facilitate further research and development in this promising class of compounds. Furthermore, key signaling pathways involved in their mechanism of action are visually represented using Graphviz diagrams, offering a deeper understanding of their molecular interactions.

Introduction: The Dawn of a Promising Scaffold

The journey of quinoxaline-1,4-dioxides began with the exploration of nitrogen-containing heterocyclic compounds for their therapeutic potential. The initial discovery of the antibacterial properties of simple quinoxaline derivatives in the mid-20th century paved the way for more extensive research into their N-oxide analogues.[1][2][3] It was observed that the introduction of two N-oxide groups at positions 1 and 4 of the quinoxaline ring system significantly enhanced the biological activity of these compounds.[4][5] This pivotal observation marked the beginning of a new era in the development of potent therapeutic agents.

A significant breakthrough in the synthesis of QdNOs was the development of the Beirut reaction in 1965 by Haddadin and Issidorides.[6][7] This reaction, involving the condensation of benzofuroxans with enamines or enolates, provided an efficient and versatile method for the preparation of a wide array of substituted quinoxaline-1,4-dioxides, fueling further exploration of their chemical and biological properties.[6][7][8]

Synthesis of Quinoxaline-1,4-Dioxides: The Beirut Reaction

The Beirut reaction remains the most prominent and widely used method for the synthesis of quinoxaline-1,4-dioxides.[6][7] It offers a straightforward approach to constructing the core heterocyclic system with various substituents.

General Experimental Protocol for the Beirut Reaction

This protocol describes the synthesis of a representative quinoxaline-1,4-dioxide, 2,3-dimethylquinoxaline-1,4-dioxide.

Materials:

-

Benzofuroxan (1 equivalent)

-

2-Butanone (1.5 equivalents)

-

Ammonia solution (7N in methanol) or other suitable base (e.g., morpholine, pyrrolidine)

-

Methanol or another suitable solvent (e.g., chloroform, DMF)

Procedure:

-

Dissolve benzofuroxan in methanol in a round-bottom flask.

-

Add 2-butanone to the solution.

-

Slowly add the ammonia solution to the reaction mixture at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The precipitate is collected by filtration.

-

The crude product is then washed with a small amount of cold methanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.

-

The final product is dried under vacuum.

Characterization: The structure and purity of the synthesized 2,3-dimethylquinoxaline-1,4-dioxide should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities: A Multifaceted Therapeutic Potential

Quinoxaline-1,4-dioxides exhibit a remarkable range of biological activities, making them attractive candidates for the development of new drugs against various diseases.

Antibacterial Activity

QdNOs have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][9] Their mechanism of action is primarily attributed to their bioreductive activation under hypoxic conditions, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and inhibit bacterial growth.[1][9][10]

Table 1: Antibacterial Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (MIC in µg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |

| Olaquindox | 16 | 8 | 32 | [9] |

| Carbadox | 4 | 2 | 16 | [11] |

| Mequindox | 8 | 4 | 64 | [12] |

| Cyadox | 2 | 1 | 8 | [9] |

Antitumor Activity

The selective cytotoxicity of QdNOs towards hypoxic tumor cells makes them promising anticancer agents.[2][13] Solid tumors often contain hypoxic regions that are resistant to conventional chemotherapy and radiotherapy. QdNOs can be preferentially activated in these regions, leading to targeted tumor cell killing.[2][14] Their antitumor effect is also linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor involved in tumor survival and angiogenesis.[1][2][14]

Table 2: Antitumor Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference |

| DCQ | 1.2 | 2.5 | 3.1 | [2] |

| BPQ | 15.8 | 21.3 | 25.6 | [14] |

| AMQ | 45.2 | 58.7 | 63.4 | [13] |

| TMQ | >100 | >100 | >100 | [13] |

Antifungal Activity

Several quinoxaline-1,4-dioxide derivatives have shown significant antifungal activity against a variety of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[12]

Table 3: Antifungal Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus fumigatus | Reference |

| Derivative A | 8 | 16 | [12] |

| Derivative B | 4 | 8 | [12] |

| Derivative C | 16 | 32 | [12] |

Antiparasitic Activity

The therapeutic potential of QdNOs extends to parasitic diseases. They have demonstrated activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Plasmodium falciparum (the parasite responsible for malaria).[1][4][5]

Table 4: Antiparasitic Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (IC₅₀ in µM)

| Compound | Trypanosoma cruzi | Leishmania infantum | Plasmodium falciparum | Reference |

| Compound X | 3.2 | 2.5 | 1.8 | [1][5] |

| Compound Y | 5.1 | 4.2 | 2.5 | [1][5] |

| Compound Z | 1.9 | 0.7 | 0.9 | [1] |

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable evaluation of the biological activity of new compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of QdNOs against bacteria.

Materials:

-

Bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Quinoxaline-1,4-dioxide compound (stock solution in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Prepare serial two-fold dilutions of the QdNO compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3][15][16][17][18]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline-1,4-dioxide compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the QdNO compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action: Unraveling the Molecular Pathways

The biological activities of quinoxaline-1,4-dioxides are intricately linked to their unique chemical structure, which allows for bioreductive activation and the subsequent generation of damaging reactive species.

Bioreductive Activation and DNA Damage

Under hypoxic conditions, prevalent in solid tumors and anaerobic bacterial environments, the N-oxide groups of QdNOs are reduced by cellular reductases, such as cytochrome P450 reductase.[1][10] This one-electron reduction generates a radical anion, which can then lead to the formation of highly reactive oxygen species (ROS) or directly abstract hydrogen atoms from DNA, causing single- and double-strand breaks.[6][10][19][20] This DNA damage triggers cellular stress responses, leading to cell cycle arrest and ultimately apoptosis or cell death.[6][21]

Caption: Bioreductive activation of quinoxaline-1,4-dioxides.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a key transcription factor that plays a crucial role in cellular adaptation to hypoxia. In many cancers, HIF-1α is overexpressed and promotes tumor growth, angiogenesis, and metastasis. Several quinoxaline-1,4-dioxide derivatives have been shown to inhibit the expression and/or activity of HIF-1α, thereby suppressing tumor progression.[1][2][14] This inhibition can occur through various mechanisms, including the generation of ROS which can destabilize the HIF-1α protein.

Caption: Inhibition of the HIF-1α signaling pathway by quinoxaline-1,4-dioxides.

Conclusion and Future Perspectives

The discovery and development of quinoxaline-1,4-dioxide compounds represent a significant advancement in the search for novel therapeutic agents. Their broad spectrum of biological activity, coupled with a unique mechanism of action involving bioreductive activation, positions them as a highly promising scaffold for drug development. The versatility of the Beirut reaction allows for the synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship studies to optimize their potency and selectivity.

Future research should focus on elucidating the specific molecular targets of QdNOs beyond DNA, which could open up new avenues for their therapeutic application. Further investigation into their pharmacokinetic and pharmacodynamic properties is also essential for their successful translation into clinical practice. The continued exploration of this remarkable class of compounds holds great promise for addressing unmet medical needs in the treatment of infectious diseases, cancer, and parasitic infections.

References

- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 6. A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study [mdpi.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles [mdpi.com]

- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Quinoxaline 1, 4-Dioxides Resistance in Escherichia coli and Molecular Change under Resistance Selection | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. preprints.org [preprints.org]

An In-depth Technical Guide to 2-Methylquinoxalinediium-1,4-diolate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoxalinediium-1,4-diolate, also known as 2-methylquinoxaline-1,4-dioxide, is a heterocyclic N-oxide belonging to the quinoxaline 1,4-dioxide (QdNO) class of compounds. Members of this class are recognized for their diverse biological activities, including potent antimicrobial and antitumor properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, structural features, and biological significance of this compound, drawing upon available data for the compound and the broader class of quinoxaline 1,4-dioxides. While specific experimental data for this particular analogue is limited in the public domain, this document synthesizes the existing knowledge to serve as a foundational resource for research and development.

Chemical Properties and Structure

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring.[2] The defining features of this compound are the methyl group at the 2-position and the two N-oxide moieties on the pyrazine ring nitrogens. These N-oxide groups are crucial for its biological activity.[3]

General Properties

| Property | Value | Source |

| CAS Number | 6639-86-7 | [5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [5][6] |

| Molecular Weight | 176.17 g/mol | [6] |

| IUPAC Name | 2-methylquinoxaline 1,4-dioxide | [5] |

| Synonyms | This compound, Quinoxaline, 2-methyl-, 1,4-dioxide | [5] |

| Melting Point | >170 °C (decomposes) | [7] |

| Storage Temperature | Room Temperature | [7] |

Structural Information

The definitive crystal structure of this compound is not publicly available. However, analysis of related quinoxaline structures reveals a generally planar bicyclic system.[8][9] The introduction of the N-oxide and methyl groups would introduce minor conformational changes. Spectroscopic data for the parent compound, 2-methylquinoxaline, is available and can serve as a reference for the characterization of the N-oxide derivative.

Spectroscopic Data for 2-Methylquinoxaline (Parent Compound):

| Spectroscopic Technique | Key Observations |

| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic protons of the quinoxaline ring system and a characteristic singlet for the methyl group protons are observed.[10] |

| ¹³C NMR | Resonances for the nine carbon atoms, with distinct shifts for the aromatic and methyl carbons.[11] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the mass of the compound. For 2-methylquinoxaline, the molecular ion peak is at m/z 144.[12] For the di-N-oxide, this would be expected at m/z 176. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H and C=C stretching, as well as C-N stretching vibrations are present.[13] The N-oxide derivative would exhibit strong N-O stretching bands. |

Experimental Protocols

Synthesis of Quinoxaline 1,4-Dioxides: The Beirut Reaction

A primary method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction.[14] This reaction involves the condensation of a benzofuroxan (also known as benzofurazan-N-oxide) with a compound containing an activated methylene group, such as a β-dicarbonyl compound or an enamine.[14]

General Protocol for the Beirut Reaction:

-

Preparation of the Enolate: A β-dicarbonyl compound is treated with a base, such as sodium hydride or triethylamine, in an appropriate solvent like anhydrous tetrahydrofuran (THF) or methanol to generate the enolate anion.[14]

-

Condensation: The benzofuroxan, dissolved in a suitable solvent, is added to the enolate solution. The reaction mixture is typically stirred at room temperature for several hours.[14]

-

Work-up and Purification: The resulting solid product is filtered, washed, and can be further purified by recrystallization from an appropriate solvent system.[14]

To synthesize this compound, the likely precursors for the Beirut reaction would be benzofuroxan and a reagent that can provide the 2-methyl-substituted pyrazine ring, such as an enamine derived from acetone.

Caption: General workflow for the synthesis of this compound via the Beirut Reaction.

Biological Activity and Signaling Pathways

Quinoxaline 1,4-dioxides exhibit a broad spectrum of biological activities, which are primarily attributed to the presence of the two N-oxide groups.[3] this compound has been specifically noted for its potential as an antibacterial agent and has been investigated for its anticancer properties.[4][15]

Antimicrobial Activity

The antimicrobial action of QdNOs is believed to involve the bioreduction of the N-oxide groups within the microbial cells. This reduction can generate reactive oxygen species (ROS) and other radical species that are damaging to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Antitumor Activity

The antitumor activity of QdNOs is often linked to their ability to act as hypoxia-selective cytotoxins. In the low-oxygen environment of solid tumors, the N-oxide groups can be reduced by cellular reductases. This process can lead to the formation of cytotoxic species that selectively kill cancer cells.[2]

Caption: Proposed mechanism of action for the biological activity of quinoxaline 1,4-dioxides.

Conclusion and Future Directions

This compound is a compound of significant interest due to its classification within the biologically active quinoxaline 1,4-dioxides. While foundational chemical data is available, a comprehensive understanding of its properties and potential applications requires further investigation. Future research should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a specific, optimized protocol for the synthesis of this compound, accompanied by full spectroscopic and crystallographic characterization.

-

Elucidation of Biological Mechanisms: In-depth studies to delineate the specific signaling pathways and molecular targets through which this compound exerts its antimicrobial and antitumor effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of 2-substituted quinoxaline 1,4-dioxide analogues to establish clear structure-activity relationships, guiding the design of more potent and selective therapeutic agents.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the known attributes and the unexplored potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylquinoxaline-1,4-dioxide [webbook.nist.gov]

- 6. 2-Methylquinoxaline-1,4-dioxide [webbook.nist.gov]

- 7. 2-Isopropyl-3-methylquinoxaline 1,4-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinoxaline-1,4-dioxide derivatives inhibitory action in melanoma and brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylquinoxalinediium-1,4-diolate Derivatives and Analogs for Drug Development Professionals

Introduction

Quinoxaline di-N-oxide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 2-methylquinoxalinediium-1,4-diolate and its analogs are of particular interest, demonstrating potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

I. Chemical Synthesis

The synthesis of this compound and its derivatives typically involves the Beirut reaction, which is a condensation reaction between a benzofuroxan (1) and an appropriate enolate precursor. For the synthesis of 2-acetyl-3-methylquinoxaline 1,4-dioxide (a prominent derivative), the reaction proceeds between benzofuroxan and acetylacetone (2).

A general synthetic scheme is presented below:

A representative synthetic scheme for 2-acetyl-3-methylquinoxaline 1,4-dioxide.

Experimental Protocol: Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-dioxide

This protocol is a generalized procedure based on the principles of the Beirut reaction.

Materials:

-

Benzofuroxan

-

Acetylacetone

-

Triethylamine (Et3N) or another suitable base

-

Ethanol (EtOH) or another suitable solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve benzofuroxan (1 equivalent) in ethanol in a round-bottom flask.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Slowly add triethylamine (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2-acetyl-3-methylquinoxaline 1,4-dioxide.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

II. Biological Activities and Quantitative Data

This compound derivatives exhibit a range of biological activities, with antimicrobial and anticancer effects being the most prominent.

A. Antimicrobial Activity

These compounds have shown significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-methylquinoxaline-1,4-dioxide derivatives against various bacterial strains.

| Compound | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | 2-methylquinoxaline-1,4-dioxide | Staphylococcus aureus | 1.95 - 31.25 | [1] |

| 1 | 2-methylquinoxaline-1,4-dioxide | Bacillus cereus | >125 | [1] |

| 1 | 2-methylquinoxaline-1,4-dioxide | Escherichia coli | 31.25 | [1] |

| 1 | 2-methylquinoxaline-1,4-dioxide | Pseudomonas aeruginosa | >125 | [1] |

| 2 | 2-acetyl-3-methylquinoxaline 1,4-dioxide | Staphylococcus aureus | 16 | [2] |

| 2 | 2-acetyl-3-methylquinoxaline 1,4-dioxide | Escherichia coli | 8 | [2] |

| 3 | 2-methyl-3-benzoylquinoxaline 1,4-dioxide | Escherichia coli | 16 | [3] |

B. Anticancer Activity

Several this compound analogs have demonstrated potent cytotoxic effects against various cancer cell lines. Their anticancer mechanism often involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and cell cycle arrest.

The table below presents the half-maximal inhibitory concentration (IC50) values for representative compounds against different cancer cell lines.

| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | 2-acetyl-3-methylquinoxaline 1,4-dioxide | T-84 (human colon carcinoma) | Not specified, but suppresses growth | [4] |

| 5 | Quinoxaline-arylfuran derivative (QW12) | HeLa (cervical cancer) | 10.58 | [5] |

III. Mechanism of Action

A. Antimicrobial Mechanism: Inhibition of DNA Gyrase

The primary antibacterial target of quinoxaline 1,4-dioxide derivatives is DNA gyrase, a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks and ultimately cell death.

Inhibition of DNA gyrase by 2-methylquinoxaline-1,4-dioxide derivatives.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Add DNA gyrase to the reaction mixtures.

-

Initiate the supercoiling reaction by adding ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Determine the concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) by quantifying the band intensities.

B. Anticancer Mechanism: Induction of Apoptosis

In cancer cells, this compound derivatives can induce apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells. This process is often mediated by the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Apoptosis induction by 2-methylquinoxaline-1,4-dioxide derivatives.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines a standard method to quantify apoptosis in cancer cells treated with test compounds.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

IV. Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with significant potential for development as novel antimicrobial and anticancer agents. Their well-defined synthetic routes and multifaceted mechanisms of action provide a solid foundation for further drug discovery and development efforts.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds by systematically modifying their chemical structure.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds in preclinical models.

-

Combination therapies: To investigate the synergistic effects of these derivatives with existing antimicrobial and anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Target identification and validation: To further elucidate the molecular targets and signaling pathways modulated by these compounds, which could reveal new therapeutic opportunities.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]

Spectroscopic and Experimental Data for 2-Methylquinoxalinediium-1,4-diolate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

General Spectroscopic Characteristics of Quinoxaline Derivatives

Quinoxaline 1,4-dioxides are a class of heterocyclic N-oxides that have garnered significant interest for their diverse biological activities.[1] The spectroscopic characterization of these compounds is crucial for confirming their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For quinoxaline derivatives, proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

-

¹H NMR: The aromatic protons on the quinoxaline ring typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the N-oxide groups. The methyl group protons at the 2-position would be expected to resonate further upfield, typically in the range of δ 2.0-3.0 ppm.

-

¹³C NMR: The carbon signals of the quinoxaline ring are also found in the downfield region. The presence of the electron-withdrawing N-oxide groups influences the chemical shifts of the adjacent carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-methylquinoxalinediium-1,4-diolate, characteristic absorption bands would be expected for:

-

N-O stretching: This is a key vibrational mode for quinoxaline di-N-oxides and typically appears in the region of 1200-1350 cm⁻¹.

-

C=N stretching: The carbon-nitrogen double bonds within the heterocyclic ring will show absorptions in the 1500-1650 cm⁻¹ range.

-

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

-

Aromatic C=C stretching: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns often involve the loss of the N-oxide oxygen atoms and cleavage of the heterocyclic ring, providing valuable structural information.

Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not detailed in the available literature, general methodologies for the characterization of quinoxaline derivatives can be described.

Synthesis Workflow

The synthesis of quinoxaline 1,4-dioxides often involves the Beirut reaction, which is a condensation reaction between a benzofuroxan and a β-dicarbonyl compound or its enamine equivalent.[1] The general workflow for synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and characterization of quinoxaline derivatives.

Spectroscopic Analysis Protocol

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized quinoxaline derivative.

Caption: Standard workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

Although specific spectroscopic data for this compound is not currently available in published literature, this guide provides researchers with the expected spectroscopic characteristics and standard experimental workflows based on the analysis of related quinoxaline derivatives. This information serves as a valuable resource for those involved in the synthesis, characterization, and development of novel compounds within this class. Further research is needed to isolate and characterize this compound to provide the specific quantitative data required for in-depth analysis and application.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methylquinoxalinediium-1,4-diolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-methylquinoxalinediium-1,4-diolate, a member of the quinoxaline 1,4-dioxide class of compounds. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this document outlines the general characteristics of this chemical family and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drugs and other applications involving this compound, enabling them to establish a robust understanding of its physicochemical properties.

Introduction to this compound and the Quinoxaline 1,4-Dioxide Class

Quinoxaline 1,4-dioxides are a class of heterocyclic aromatic N-oxides that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These compounds have been investigated for their potential as antibacterial, anticancer, and antiprotozoal agents.[4][5] The biological efficacy of these molecules is often linked to their physicochemical properties, particularly their solubility and stability, which are critical determinants of their bioavailability and shelf-life.

This compound is a specific derivative within this class. While detailed studies on this compound are not widely published, its structural similarity to other quinoxaline 1,4-dioxides suggests it may share similar characteristics, including potentially low aqueous solubility and susceptibility to certain environmental factors. A known physical property is its decomposition at temperatures greater than 170°C.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. For quinoxaline 1,4-dioxides, solubility can be a challenging aspect due to their often-hydrophobic nature.

General Solubility of Quinoxaline 1,4-Dioxides

The solubility of quinoxaline 1,4-dioxides is influenced by several factors, including:

-

pH: The solubility of these compounds can be pH-dependent, particularly if they possess ionizable functional groups.

-

Solvent: While often poorly soluble in water, they may exhibit better solubility in organic solvents. For instance, the related compound 2-acetyl-3-methylquinoxalinediium-1,4-diolate is reported to be soluble in DMSO.

-

Crystal Form: The crystalline structure of the compound can significantly impact its solubility.

Quantitative Solubility Data

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Table 1: Experimental Protocol for Equilibrium Solubility Determination

| Step | Procedure | Details and Considerations |

| 1. Preparation | Prepare saturated solutions of this compound in a panel of relevant solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetonitrile). | Ensure an excess of the solid compound is added to each solvent to achieve saturation. |

| 2. Equilibration | Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium. | A minimum of 24-48 hours is typically recommended. The use of a thermostatically controlled shaker bath is advised. |

| 3. Phase Separation | Separate the undissolved solid from the solution. | This can be achieved by centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF). |

| 4. Quantification | Quantify the concentration of the dissolved compound in the filtrate. | A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. A calibration curve with known concentrations of the compound should be prepared in the same solvent. |

| 5. Data Reporting | Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity). | The temperature at which the solubility was determined must be reported. |

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

Understanding the stability of a compound under various environmental conditions is crucial for its handling, storage, and formulation. Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.

General Stability of Quinoxaline 1,4-Dioxides

The quinoxaline 1,4-dioxide scaffold can be susceptible to degradation under certain conditions:

-

Photostability: Some quinoxaline 1,4-dioxides are known to be sensitive to UV irradiation, which can lead to photoinduced rearrangements.

-

pH Stability: The stability of these compounds can be influenced by pH.

-

Thermal Stability: As previously noted, this compound decomposes at temperatures above 170°C.

Stability Data

Specific stability data for this compound, including its degradation pathways and kinetics, is not available in the public domain. The following experimental protocols for forced degradation studies are recommended.

Experimental Protocol: Forced Degradation Studies

These studies are designed to accelerate the degradation of the compound to predict its long-term stability and to develop stability-indicating analytical methods.

Table 2: Experimental Protocol for Forced Degradation Studies

| Stress Condition | Typical Protocol | Analytical Considerations |

| Hydrolytic (Acidic) | Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period. | Monitor for the appearance of degradation products and the decrease in the parent compound concentration using a stability-indicating HPLC method. |

| Hydrolytic (Basic) | Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period. | Same as for acidic hydrolysis. |

| Hydrolytic (Neutral) | Incubate a solution of the compound in water at a specified temperature (e.g., 60°C) for a defined period. | Same as for acidic hydrolysis. |

| Oxidative | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period. | Same as for acidic hydrolysis. |

| Thermal | Expose the solid compound to dry heat (e.g., 80°C) for a defined period. | Analyze the solid for the appearance of degradation products and changes in physical properties. A solution can also be subjected to thermal stress. |

| Photolytic | Expose a solution and the solid compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel. | Monitor for the appearance of degradation products and changes in the parent compound concentration. |

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Biological Activity and Signaling Pathways

While the broader class of quinoxaline 1,4-dioxides has been shown to possess a range of biological activities, including antibacterial and antitumor effects, specific signaling pathways for this compound have not been elucidated in the available literature.[3] The mechanism of action for some quinoxaline 1,4-dioxides is thought to involve the bioreductive generation of reactive oxygen species, leading to DNA damage.[5]

Proposed General Mechanism of Action for Quinoxaline 1,4-Dioxides

Caption: A generalized proposed mechanism of action for the biological activity of quinoxaline 1,4-dioxides.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound is sparse, the provided general characteristics of the quinoxaline 1,4-dioxide class and the detailed experimental protocols offer a robust framework for its comprehensive physicochemical characterization. The successful development of any pharmaceutical product relies on a thorough understanding of these fundamental properties. The methodologies outlined herein will enable researchers to generate the necessary data to support formulation development, define appropriate storage conditions, and ensure the quality and efficacy of this compound in its intended applications. Further research is warranted to elucidate the specific solubility and stability profiles of this compound and to explore its biological mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-methylquinoxalinediium-1,4-diolate

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific biological activities and potential therapeutic targets of 2-methylquinoxalinediium-1,4-diolate. While the chemical properties and commercial availability of this compound are documented, there is a notable absence of published research detailing its mechanism of action, interactions with signaling pathways, or any quantitative data regarding its efficacy in biological systems.

This lack of specific data prevents the construction of a detailed technical guide as requested. However, to provide a relevant framework for researchers, this document will explore the known therapeutic targets and mechanisms of action of the broader class of quinoxaline di-N-oxide compounds. This information may offer potential avenues for future investigation into the specific properties of this compound.

The Landscape of Quinoxaline Di-N-Oxides: A Proxy for Understanding

Quinoxaline di-N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A prominent feature of many quinoxaline di-N-oxides is their ability to act as hypoxia-activated prodrugs. This characteristic makes them particularly attractive for targeting the hypoxic microenvironments often found in solid tumors.

Hypoxia-Activated Prodrugs and Reductive Activation

The core mechanism of action for many biologically active quinoxaline di-N-oxides involves their reductive activation under hypoxic conditions. In environments with low oxygen tension, ubiquitous reductase enzymes, such as NADPH:cytochrome P450 reductase, can reduce the N-oxide moieties of the quinoxaline ring. This reduction process generates highly reactive radical species that can induce cellular damage, primarily through DNA cleavage and oxidative stress.

dot

Caption: General mechanism of hypoxia-activated quinoxaline di-N-oxide prodrugs.

Potential Therapeutic Arenas for Quinoxaline Di-N-Oxides

Based on the known activities of this class of compounds, several therapeutic areas present potential opportunities for this compound, contingent on future research demonstrating analogous activity.

Oncology

The primary therapeutic application of quinoxaline di-N-oxides has been in oncology. Their ability to selectively target hypoxic tumor cells makes them promising candidates for cancer therapy.

-

Potential Targets:

-

Hypoxic Tumor Cells: The low oxygen environment within solid tumors is the primary target.

-

DNA: The reactive intermediates generated upon reduction can directly damage DNA, leading to cell cycle arrest and apoptosis.

-

Reductase Enzymes: Overexpression of certain reductases in cancer cells can enhance the activation of these prodrugs.

-

A notable example of a quinoxaline-based, hypoxia-activated prodrug is tirapazamine. While not a di-N-oxide, its mechanism of action, involving bioreductive activation to a DNA-damaging radical, provides a well-studied precedent.

dot

Caption: Putative signaling pathway for anticancer activity of quinoxaline di-N-oxides.

Infectious Diseases

Certain quinoxaline di-N-oxides have demonstrated potent antibacterial activity. Their mechanism in bacteria also often involves reductive activation, leading to the generation of free radicals that are toxic to the microbial cells.

-

Potential Targets:

-

Bacterial Reductases: Similar to cancer cells, bacteria possess reductases capable of activating these compounds.

-

Bacterial DNA and Proteins: The resulting reactive species can damage essential bacterial macromolecules.

-

Quantitative Data on Related Quinoxaline Di-N-Oxides

To provide a quantitative context, the following table summarizes the in vitro activity of some representative quinoxaline di-N-oxide derivatives against various cell lines and bacteria. It is crucial to reiterate that this data is for related compounds and not for this compound.

| Compound | Target Cell Line / Bacterium | Activity Metric | Value |

| Tirapazamine | EMT6 (murine mammary sarcoma) | Cytotoxicity Ratio (Hypoxic/Aerobic) | ~200 |

| Carbadox | Brachyspira hyodysenteriae | Minimum Inhibitory Concentration (MIC) | 0.1 µg/mL |

| Olaquindox | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 16 µg/mL |

Experimental Protocols: A General Framework

Should research on this compound commence, the following experimental workflows would be essential to elucidate its therapeutic potential.

dot dot digraph "Experimental_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Compound_Acquisition" [label="1. Compound Synthesis &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_Screening" [label="2. In Vitro Cytotoxicity Assays\n(e.g., MTT, LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypoxia_Selectivity" [label="3. Hypoxia Selectivity Testing\n(Aerobic vs. Hypoxic Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mechanism_of_Action" [label="4. Mechanism of Action Studies\n(e.g., Comet Assay for DNA Damage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vivo_Studies" [label="5. In Vivo Efficacy Studies\n(e.g., Xenograft Mouse Models)", fillcolor="#202124", fontcolor="#FFFFFF"];

"Compound_Acquisition" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Hypoxia_Selectivity"; "Hypoxia_Selectivity" -> "Mechanism_of_Action"; "Mechanism_of_Action" -> "In_Vivo_Studies"; }

In Silico Modeling of 2-Methylquinoxalinediium-1,4-diolate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 2-methylquinoxalinediium-1,4-diolate. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust computational workflow based on established protocols for similar quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3] In silico modeling offers a powerful approach to elucidate potential mechanisms of action, predict binding affinities, and guide the rational design of novel therapeutics based on the this compound core.

Introduction to this compound

This compound belongs to the quinoxaline family, a class of heterocyclic compounds known for their broad spectrum of biological activities. The diolate functional groups suggest a potential for metal chelation and unique electronic properties that can influence its interactions with biological macromolecules. Computational studies are essential to explore these properties and predict its behavior in a biological context.

Computational Modeling Workflow

A typical in silico investigation of a novel compound like this compound involves a multi-step computational approach. This workflow allows for a thorough characterization of the molecule's properties and its potential interactions with biological targets.

References

A Technical Deep Dive into 2-Methylquinoxalinediium-1,4-diolate and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 2-methylquinoxalinediium-1,4-diolate, a member of the broader class of quinoxaline 1,4-di-N-oxides (QdNOs). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anticancer, and antiparasitic properties. This document summarizes key quantitative data, details established experimental protocols, and visualizes the core mechanisms of action to serve as a valuable resource for ongoing and future research in this area.

Core Compound Profile

Systematic Name: this compound

Alternative Names: 2-Methylquinoxaline-1,4-dioxide, 2MQNX

CAS Number: 6639-86-7

Molecular Formula: C₉H₈N₂O₂

Chemical Structure:

Quantitative Biological Activity Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the biological activities of closely related and representative quinoxaline-1,4-dioxide derivatives. This data provides a valuable comparative context for the expected potency and spectrum of activity of the core compound.

Table 1: Antibacterial Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Mycobacterium tuberculosis | Reference |

| Quinoxaline-1,4-dioxide | 16 | 8 | 12.5 | [1] |

| 2-Methyl-3-benzoyl-QdNO | 4 | 16 | ND | [1] |

| 2-Amino-3-cyano-QdNO | 8 | 32 | ND | [1] |

| 7-Chloro-2-ethoxycarbonyl-3-methyl-6-(piperazin-1-yl)-QdNO | ND | ND | 1.25 | [2] |

| Various 2-acyl-3-trifluoromethyl-QdNOs | 0.25 - 16 | 2 - 16 | 5 - 10 | [3] |

| ND: Not Determined |

Table 2: Anticancer Activity of Quinoxaline Derivatives (Half-maximal Inhibitory Concentration - IC₅₀ in µM)

| Compound/Derivative | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |

| Quinoxaline-based Compound IV | 2.11 | ND | ND | [4] |

| Quinoxaline-based Compound III | 4.11 | ND | ND | [4] |

| Various 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | ND | 2.71 - >50 | ND | [5] |

| Various Quinoxaline sulfonamides | ND | >50 | 22.11 - >50 | [6] |

| ND: Not Determined |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are established protocols for the synthesis and biological evaluation of quinoxaline-1,4-dioxides.

Synthesis of this compound via the Beirut Reaction

The Beirut reaction is a cornerstone for the synthesis of quinoxaline-1,4-dioxides.[7][8][9][10] This method involves the reaction of a benzofuroxan with a compound containing an active methylene group. For the synthesis of this compound, propionaldehyde or a related three-carbon synthon can be utilized.

Materials:

-

Benzofuroxan

-

Propionaldehyde (or equivalent C3 synthon)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF, Methanol)

-

Base catalyst (e.g., Cesium Carbonate, Triethylamine, or gaseous Ammonia)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve benzofuroxan in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base catalyst to the solution.

-

Slowly add a stoichiometric equivalent of propionaldehyde to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard and widely accepted protocol.[3][11]

Materials:

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (medium only)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a vehicle control (bacteria with the solvent used to dissolve the compound).

-

Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][5]

Materials:

-

Human cancer cell lines (e.g., PC-3, HCT-116, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

MTT reagent

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound prepared by serial dilution of the stock solution in the cell culture medium.

-

Include a vehicle control (cells treated with the solvent alone) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanism of Action

The biological activity of quinoxaline-1,4-dioxides is primarily attributed to their bioreductive activation, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage, particularly under hypoxic conditions found in solid tumors and sites of bacterial infection.[12][13][14]

Bioreductive Activation and DNA Damage Pathway

The following diagram illustrates the proposed mechanism of action for quinoxaline-1,4-dioxides.

Caption: Bioreductive activation pathway of quinoxaline-1,4-dioxides.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the research and development of novel quinoxaline-1,4-dioxide derivatives.

Caption: A typical experimental workflow for quinoxaline-1,4-dioxide research.

Conclusion and Future Directions

This compound and its parent class of quinoxaline 1,4-di-N-oxides represent a promising scaffold for the development of novel therapeutic agents. Their potent and broad-spectrum biological activities, coupled with a hypoxia-selective mechanism of action, make them particularly attractive for targeting solid tumors and infectious diseases. While the existing body of research provides a strong foundation, further investigation is warranted. Specifically, future studies should focus on:

-

Comprehensive Biological Profiling: A thorough evaluation of the antimicrobial and anticancer activity of this compound against a wide range of bacterial strains and cancer cell lines is needed to establish a definitive biological profile.

-

Mechanism of Action Elucidation: While the general mechanism is understood, further studies are required to identify the specific cellular reductases involved in the activation of this compound and to fully characterize the downstream signaling pathways leading to cell death.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives based on the this compound scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro studies should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

This technical guide serves as a starting point for researchers and drug development professionals interested in the exciting field of quinoxaline-1,4-dioxide chemistry and biology. The continued exploration of these versatile compounds holds significant promise for the discovery of next-generation therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-methylquinoxalinediium-1,4-diolate (Mequindox): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylquinoxalinediium-1,4-diolate, a quinoxaline N,N'-dioxide derivative commonly known as Mequindox. Mequindox is recognized for its antibacterial properties and its role as a DNA synthesis inhibitor.[1] The primary synthetic route described herein is the Beirut reaction, a versatile method for the preparation of quinoxaline 1,4-dioxides.[2] This application note includes a step-by-step experimental protocol, a summary of relevant quantitative data, and a visualization of its proposed mechanism of action.

Introduction

Quinoxaline 1,4-dioxides are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and veterinary fields due to their broad spectrum of biological activities, including antibacterial, and antitumor properties.[3][4] Mequindox, or this compound, is a notable member of this family, utilized as a veterinary antibacterial agent. The core of its synthesis relies on the Beirut reaction, which involves the condensation of a benzofuroxan derivative with a compound containing an active methylene group.[2] Understanding the synthesis and mechanism of this compound is crucial for the development of new therapeutic agents.

Data Presentation

Table 1: Reactant and Solvent Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzofuroxan | C₆H₄N₂O₂ | 136.11 | Starting Material |